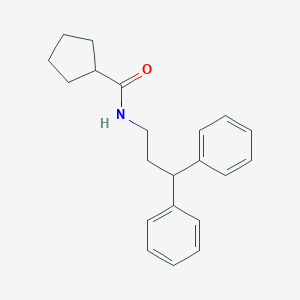
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine, also known as DMSM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylmorpholine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been found to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in lab experiments is its low toxicity. It has been found to have a high LD50 value, indicating that it is relatively safe to use in animal studies. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is readily available and relatively inexpensive. However, one limitation of using 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in vivo and to identify the mechanisms by which it inhibits the growth of cancer cells. Additionally, the antioxidant properties of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic applications of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine in these areas.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine involves the reaction of 2,6-dimethylmorpholine with p-bromobenzyl phenyl sulfone in the presence of a base such as potassium carbonate. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, 2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
2,6-Dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
|---|---|
Fórmula molecular |
C18H21NO3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-(4-phenylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C18H21NO3S/c1-14-12-19(13-15(2)22-14)23(20,21)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
Clave InChI |
NDLPIVRSBPVHMK-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)



![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)